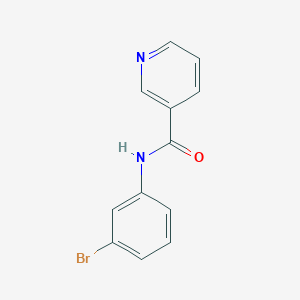

N-(3-bromophenyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-bromophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-4-1-5-11(7-10)15-12(16)9-3-2-6-14-8-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZILYJCDSGEIQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Bromophenyl Pyridine 3 Carboxamide

Primary Synthesis Routes of N-(3-bromophenyl)pyridine-3-carboxamide

The formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis, and the preparation of this compound is no exception. This is typically achieved through the reaction of nicotinic acid or its derivatives with 3-bromoaniline (B18343).

Reaction of 3-Bromoaniline with Nicotinic Acid

The direct condensation of 3-bromoaniline with nicotinic acid to form the target amide requires the activation of the carboxylic acid group. This is because the hydroxyl group of a carboxylic acid is a poor leaving group. To facilitate this reaction, coupling reagents are employed. These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

One common method involves the use of thionyl chloride (SOCl₂) to convert nicotinic acid into its more reactive acid chloride derivative, nicotinoyl chloride. askfilo.com This intermediate readily reacts with 3-bromoaniline, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, yielding this compound. askfilo.com

Alternative Condensation Reactions for Carboxamide Formation

Beyond the use of acid chlorides, a wide array of modern coupling reagents can facilitate the amide bond formation under milder conditions, which is particularly beneficial when dealing with sensitive functional groups. iris-biotech.de These reagents are crucial in peptide synthesis and have been widely adapted for general amide formation. youtube.com

Common classes of coupling reagents include:

Carbodiimides : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. peptide.comnih.gov They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. youtube.com

Uronium/Aminium and Phosphonium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that lead to high yields and minimal side reactions. iris-biotech.depeptide.com These reagents are known for their high reactivity and are often the preferred choice in modern synthesis. iris-biotech.de

Other Reagents : Propane phosphonic acid anhydride (B1165640) (T3P) has emerged as an environmentally friendly and efficient coupling reagent. nih.gov

The choice of reagent and reaction conditions can be optimized based on the desired yield, purity, and scale of the synthesis. Below is a table summarizing some of the common coupling reagents used for amide bond formation.

| Coupling Reagent Class | Examples | General Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can sometimes complicate purification. peptide.com |

| Uronium/Aminium Salts | HATU, HBTU | Highly reactive and efficient, often leading to cleaner reactions and higher yields. iris-biotech.de |

| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings and can minimize racemization. peptide.com |

| Other | T3P, DEPBT | Offer specific advantages such as greener reaction profiles or utility in cyclization reactions. peptide.comnih.gov |

Strategies for Derivatization and Analog Generation

The structure of this compound offers multiple avenues for chemical modification, allowing for the generation of a library of analogs with diverse properties. These modifications can be broadly categorized into changes on the pyridine ring, substitutions on the bromophenyl moiety, and the incorporation of the entire scaffold into larger, more complex ring systems.

Modifications on the Pyridine Moiety

The pyridine ring is a versatile heterocycle that can undergo various chemical transformations. chim.it Its electron-deficient nature makes it susceptible to nucleophilic attack, while functionalization can also be achieved through other means. The nitrogen atom in the pyridine ring can be targeted to form pyridine N-oxides, which can then facilitate further reactions. Derivatization can also occur through the introduction of substituents onto the carbon atoms of the pyridine ring. nih.govnih.gov

Substitutions on the Bromophenyl Ring

The bromine atom on the phenyl ring is a key functional group that serves as a handle for numerous cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. rhhz.net This allows for the introduction of alkyl, alkenyl, or other aryl groups.

Buchwald-Hartwig Amination : This is another palladium-catalyzed reaction that forms carbon-nitrogen bonds. It enables the coupling of the aryl bromide with a wide range of amines, including primary and secondary amines, to introduce new nitrogen-containing functional groups. rhhz.net

Sonogashira Coupling : This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to alkynyl-substituted derivatives.

Other Cross-Coupling Reactions : The bromine atom can also participate in other transition-metal-catalyzed reactions, such as Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Kumada coupling (with Grignard reagents), further expanding the scope of possible derivatives. rhhz.netnih.gov Reductive cross-coupling methods have also been developed to connect aryl bromides with alkyl bromides. researchgate.net

These reactions are summarized in the table below:

| Cross-Coupling Reaction | Catalyst System (Typical) | Reactant | Bond Formed |

| Suzuki-Miyaura | Pd catalyst, Base | Boronic acid/ester | C-C |

| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Amine | C-N |

| Sonogashira | Pd/Cu catalyst, Base | Terminal Alkyne | C-C (sp) |

| Stille | Pd catalyst | Organostannane | C-C |

| Negishi | Ni or Pd catalyst | Organozinc | C-C |

Incorporation into Polycyclic and Heterocyclic Systems

The this compound scaffold can act as a building block for the synthesis of more complex polycyclic and heterocyclic structures. ajol.infomdpi.com The reactive sites on both the pyridine and bromophenyl rings can be utilized in intramolecular cyclization reactions to form fused ring systems. For example, a substituent introduced via a cross-coupling reaction could subsequently react with another part of the molecule to form a new ring.

Furthermore, the amide linkage itself can be part of a larger heterocyclic ring system. nih.gov For instance, derivatives of the initial scaffold could be designed to undergo cyclization reactions that incorporate the amide nitrogen or carbonyl group into a new heterocyclic ring, leading to the formation of benzimidazoles, oxadiazoles, or other complex structures. ajol.info The synthesis of such systems is a significant area of research in the development of novel compounds with potential biological activities. researchgate.netresearchgate.net

Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of aryl halides like this compound. organic-chemistry.orgnumberanalytics.com The bromine atom on the phenyl ring allows for selective modification, leaving the pyridine ring untouched under typical cross-coupling conditions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.orgnih.gov The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org For this compound, this reaction enables the substitution of the bromine atom with a wide range of alkyl, alkenyl, or aryl groups. The reaction's utility is enhanced by the commercial availability of a vast library of boronic acids and esters and its tolerance for various functional groups. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Organoboron Reagent | Expected Product | Catalyst System (Typical) | Significance |

|---|---|---|---|

| Phenylboronic acid | N-(biphenyl-3-yl)pyridine-3-carboxamide | Pd(OAc)₂ / PPh₃ | Formation of a biaryl structure. libretexts.org |

| 4-Methoxyphenylboronic acid | N-(4'-methoxybiphenyl-3-yl)pyridine-3-carboxamide | Pd(OAc)₂ / PPh₃ | Introduction of an electron-donating group. nih.gov |

| Thiophene-2-boronic acid | N-(3-(thiophen-2-yl)phenyl)pyridine-3-carboxamide | CataXCium A Pd G3 | Incorporation of a heteroaromatic ring. nih.gov |

| Potassium vinyltrifluoroborate | N-(3-vinylphenyl)pyridine-3-carboxamide | Pd(OAc)₂ | Installation of an alkenyl group for further functionalization. researchgate.net |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. numberanalytics.comwikipedia.org This transformation has largely replaced older, harsher methods due to its broad substrate scope and high functional group tolerance. wikipedia.org The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org By applying this methodology to this compound, the bromine atom can be substituted with primary or secondary amines, providing access to a diverse range of N-aryl and N-heteroaryl derivatives. The choice of phosphine (B1218219) ligand is critical and has evolved through several "generations" to accommodate a wider variety of coupling partners under milder conditions. wikipedia.org

Table 2: Potential Buchwald-Hartwig Amination Reactions

| Amine Coupling Partner | Expected Product | Ligand (Typical) | Significance |

|---|---|---|---|

| Morpholine | N-(3-morpholinophenyl)pyridine-3-carboxamide | BINAP | Introduction of a common pharmaceutical heterocycle. wikipedia.orgacs.org |

| Aniline (B41778) | N-(3'-(pyridin-3-ylcarboxamido)biphenyl-3-yl)amine | DPPF | Synthesis of diarylamine structures. wikipedia.org |

| Piperazine (B1678402) | N-(3-(piperazin-1-yl)phenyl)pyridine-3-carboxamide | Josiphos-type ligands | Incorporation of the piperazine motif, prevalent in bioactive molecules. acs.org |

| Ammonia (B1221849) (or equivalent) | N-(3-aminophenyl)pyridine-3-carboxamide | Specialized ligands (e.g., for ammonia coupling) | Formation of a primary arylamine for further derivatization. organic-chemistry.org |

Other palladium-catalyzed reactions such as the Heck, Sonogashira, and Stille couplings could also be employed to functionalize the C-Br bond, introducing vinyl, alkynyl, and organotin moieties, respectively, thereby expanding the synthetic utility of this scaffold. researchgate.net

Chiral Synthesis Approaches for Stereoisomers

This compound is an achiral molecule. However, chiral derivatives can be synthesized through asymmetric reactions that either introduce a new stereocenter or create axial chirality (atropisomerism).

Asymmetric Cross-Coupling: Atropisomers are stereoisomers resulting from hindered rotation around a single bond. Asymmetric Suzuki-Miyaura coupling can be used to synthesize axially chiral biaryl compounds. Research has shown that the coupling of 3-bromopyridine (B30812) derivatives with ortho-substituted arylboronic acids can produce chiral biaryls with high enantioselectivity when a suitable chiral phosphine ligand is used. rsc.org By applying this logic, coupling this compound with a sterically demanding ortho-substituted boronic acid could potentially generate stable, optically active atropisomers. A study on related substrates found that a chiral-bridged biphenyl (B1667301) monophosphine ligand was highly effective in controlling the stereochemical outcome. rsc.org

Table 3: Asymmetric Suzuki-Miyaura Coupling of a 3-Bromopyridine Derivative (Illustrative Example)

| Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| 2-Methyl-1-naphthylboronic acid | Pd₂(dba)₃ / Chiral Ligand L1 | 85 | 92 | rsc.org |

| 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Chiral Ligand L1 | 72 | 80 | rsc.org |

| 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / Chiral Ligand L1 | 75 | 88 | rsc.org |

Asymmetric Reduction of the Pyridine Ring: Another strategy to introduce chirality is through the asymmetric modification of the pyridine ring. The catalytic asymmetric reduction of pyridines to form chiral piperidines is a well-established method. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to convert pyridine precursors into 3-substituted tetrahydropyridines and, subsequently, chiral piperidines with high enantioselectivity. organic-chemistry.org This approach would involve an initial activation of the pyridine nitrogen, followed by a rhodium-catalyzed reaction with a boronic acid and a hydride source, leading to a chiral piperidine (B6355638) ring while the N-(3-bromophenyl)carboxamide portion remains intact.

Table 4: Conceptual Asymmetric Synthesis of a Chiral Piperidine Derivative

| Step | Reaction Type | Key Reagents | Product Feature | Reference Concept |

|---|---|---|---|---|

| 1 | Pyridine Activation | Phenyl chloroformate | Activated Dihydropyridine Intermediate | organic-chemistry.org |

| 2 | Asymmetric Reductive Heck | Arylboronic acid, [Rh(cod)Cl]₂, Chiral Ligand (e.g., Josiphos) | Chiral 3-Aryl-tetrahydropyridine | organic-chemistry.org |

| 3 | Reduction/Deprotection | H₂, Pd/C or other reducing agents | Chiral 3-Aryl-piperidine derivative | organic-chemistry.org |

Modern synthetic methods, such as those employing N-heterocyclic carbene (NHC) catalysis or photoredox catalysis, also offer potential pathways for the asymmetric functionalization of this scaffold, opening new avenues for creating structurally diverse and stereochemically complex molecules. nih.govrsc.org

Advanced Structural Characterization and Solid State Phenomena

Single Crystal X-ray Diffraction Analysis of N-(3-bromophenyl)pyridine-3-carboxamide and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level structure of crystalline solids. For this compound and its analogues, this technique provides crucial data on unit cell dimensions, molecular conformation, and the spatial arrangement of molecules within the crystal lattice.

Crystallographic Details and Unit Cell Parameters

Studies have shown that this compound (NpmBr) is isomorphous with its chloro-analogue, N-(3-chlorophenyl)pyridine-3-carboxamide (NpmCl). This isomorphism indicates that both compounds crystallize in the same space group with very similar unit cell parameters and identical molecular packing arrangements. The crystallographic data for the isomorphous chloro-analogue, NmpCl, reveals a monoclinic crystal system, which is consequently shared by the bromo derivative.

| Parameter | Value for Isomorphous N-(3-chlorophenyl)pyridine-3-carboxamide |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

Intermolecular Interactions in Crystalline Architectures

The crystal packing of this compound is stabilized by a combination of directional intermolecular interactions. These include strong hydrogen bonds, weaker C—H mediated contacts, π-π stacking, and halogen bonding, all of which work in concert to build the supramolecular assembly.

Hydrogen Bonding Networks (N—H…O, C—H…N, C—H…O)

The primary intermolecular force governing the crystal structure is hydrogen bonding. In the crystal lattice of the isomorphous NmpCl, and therefore in this compound, molecules self-assemble into infinite chains through strong N—H···N(pyridine) hydrogen bonds. These interactions form a distinctive zig-zag pattern extending along the crystallographic b-axis. These primary chains are further interconnected by weaker C—H···O=C hydrogen bonds, where a hydrogen atom from a pyridine (B92270) ring interacts with the carbonyl oxygen of an adjacent molecule. This network of interactions creates a robust, rumpled two-dimensional sheet.

| Interaction Type | Description |

|---|---|

| N—H···N(pyridine) | Forms primary zig-zag chains along the b-axis. |

| C—H···O=C | Links the primary chains into 2D sheets. |

Pi-Pi Stacking Interactions

Aromatic rings, such as the bromophenyl and pyridine moieties in the title compound, can interact through π-π stacking. These interactions, driven by electrostatic and dispersion forces, contribute significantly to the stabilization of the crystal structure. In aromatic systems, molecules often stack with an interplanar separation in the range of 3.3–3.6 Å. The antiparallel-displaced geometry is often the most stable orientation for pyridine rings, maximizing favorable interactions. The non-planar conformation of this compound influences the specific geometry of these stacking interactions, which support the connections between the hydrogen-bonded chains.

Polymorphism and Crystal Engineering Studies

Conformational Polymorphs and Synthon Crossover

No published studies on the polymorphs of this compound were found. The investigation of conformational polymorphs and the analysis of supramolecular synthon crossover are entirely dependent on the crystallization and structural solution of at least two different polymorphic forms. Without experimental crystallographic data, a discussion of different molecular conformations or intermolecular interaction patterns for this specific compound would be purely speculative.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis and the generation of associated fingerprint plots are computational methods used to visualize and quantify intermolecular interactions within a known crystal lattice. As no crystal structure data for this compound has been deposited in crystallographic databases or published in scientific literature, this analysis cannot be performed. Consequently, no data tables or detailed discussion of its specific intermolecular contacts can be provided.

Computational Chemistry Approaches for N 3 Bromophenyl Pyridine 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as N-(3-bromophenyl)pyridine-3-carboxamide, and a biological target, typically a protein.

In the context of drug design, pyridine-3-carboxamide (B1143946) derivatives are of significant interest due to their wide array of biological activities. nih.gov Molecular docking studies on similar pyridine-3-carboxamide analogs have been used to identify potent inhibitors for various therapeutic targets. nih.govmdpi.com For instance, in studies involving different carboxamide derivatives, docking simulations have been employed to predict their binding modes and affinities to the active sites of proteins like the Forkhead Box M1 (FOXM1) DNA-binding domain and phosphatidylinositol 3-kinase (PI3Kα). mdpi.comnih.govmdpi.com These studies help in elucidating the structure-activity relationships, where the type and position of substituents on the aromatic rings significantly influence the biological activity. nih.govnih.gov

Binding Affinity Prediction and Pose Analysis

Binding affinity prediction is a key outcome of molecular docking, providing a score that estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable protein-ligand complex. nih.gov This scoring is crucial for ranking potential drug candidates. nih.gov

Pose analysis involves examining the specific orientation and conformation of the ligand within the binding site of the target protein. This analysis identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For example, in the docking of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives with PI3Kα, induced-fit docking (IFD) studies revealed that the compounds occupy the binding site and engage with key amino acid residues. mdpi.com Similarly, for other carboxamide compounds, docking has identified crucial hydrogen bonds and hydrophobic interactions that are essential for their inhibitory activity. nih.gov The analysis of these poses provides a rational basis for designing more potent and selective inhibitors. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, allowing researchers to observe the conformational changes and interactions in a simulated physiological environment. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has become a powerful tool in computational chemistry for studying the properties of molecules like this compound. niscair.res.in

Electronic Structure and Reactivity Parameters

DFT calculations can provide detailed information about the electronic properties of a molecule, such as the distribution of electron density, molecular orbital energies, and electrostatic potential. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. niscair.res.in

For pyridine (B92270) derivatives, DFT calculations have been used to understand their electronic structure and how it influences their biological activity. niscair.res.innih.gov Reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies, providing further insights into the molecule's reactivity.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. DFT calculations are used to optimize the geometry of different conformers and determine their relative energies, thus identifying the most stable, low-energy conformations. mdpi.com This is crucial as the biological activity of a molecule is often dependent on its specific conformation.

For flexible molecules like this compound, which has a rotatable bond connecting the two aromatic rings, conformational analysis is essential. researchgate.net Energy minimization calculations using DFT help in finding the most stable structure, which is then often used as the starting point for molecular docking and dynamics simulations. mdpi.comresearchgate.net

Lattice Energy Calculations in Solid-State Studies

Lattice energy is the energy released when gaseous ions come together to form a solid ionic crystal. In the context of molecular crystals, it represents the strength of the intermolecular forces holding the molecules together in the crystal lattice.

Lattice energy calculations are important for understanding the packing of molecules in the solid state and for predicting the most stable crystal polymorph. researchgate.net These calculations, often performed using computational methods like those available in software packages such as CrystalExplorer, can compute the different components of the interaction energy, including electrostatic, polarization, dispersion, and exchange-repulsion energies. acs.org For N-phenylpyrazine-2-carboxamide, a compound structurally similar to this compound, lattice energy calculations have been used to determine the thermodynamically more stable polymorph. researchgate.net These studies are critical in materials science for controlling the physical properties of solid-state materials.

Mechanistic Investigations in Biological Systems Preclinical Focus

Target Identification Strategies for N-(3-bromophenyl)pyridine-3-carboxamide and Analogues

Identifying the specific protein targets of a small molecule is a critical step in drug discovery and understanding its mechanism of action. Various strategies, both chemical probe-based and label-free, are employed to achieve this.

Chemical Probe-Based Methods

Chemical probes are small molecules designed to bind with high potency and selectivity to a specific protein target, enabling the study of that target's biological function. nih.gov These methods involve modifying the compound of interest, such as this compound, to include a reactive or reporter group. This modification allows for the capture and subsequent identification of its binding partners.

Key chemical probe-based strategies include:

Affinity Pulldown: In this technique, an analogue of the compound is synthesized with an attached affinity tag, such as biotin. The tagged compound is incubated with cell lysate, and the compound-protein complexes are "pulled down" from the mixture using beads coated with a high-affinity binder for the tag (e.g., streptavidin). The captured proteins can then be identified using mass spectrometry.

Photoaffinity Labeling: This method uses a probe containing a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins. This permanent link allows for more stringent purification conditions and reduces the chances of identifying non-specific binders.

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families. This approach is particularly useful for identifying enzyme targets and assessing their activity states in complex biological samples.

While these are established techniques for target deconvolution, specific studies applying these chemical probe-based methods directly to this compound are not detailed in the reviewed literature.

Label-Free Approaches

Label-free approaches offer an alternative for target identification without the need for chemical modification of the compound, thus avoiding potential alterations to its biological activity.

Thermal Proteome Profiling (TPP): TPP is a powerful method for the unbiased identification of drug targets directly in living cells or cell lysates. springernature.combrieflands.com The core principle is that the binding of a ligand, such as a small molecule drug, generally increases the thermal stability of its target protein. brieflands.comnih.gov In a typical TPP experiment, cells or protein extracts are treated with the compound of interest and then heated across a range of temperatures. nih.gov The aggregated proteins are removed, and the remaining soluble proteins at each temperature are quantified using mass spectrometry. springernature.com A target protein will exhibit a shift in its melting curve, indicating stabilization upon compound binding. brieflands.com This approach allows for the proteome-wide survey of interactions, identifying both direct targets and downstream proteins affected by the compound's activity. nih.govresearchgate.net

Enzyme Inhibition Studies

The interaction of this compound and its analogues with various enzymes has been a subject of investigation to determine their potential therapeutic effects.

Antimycobacterial Enzyme Inhibition

The search for novel antibacterial agents is critical, and some pyridine (B92270) derivatives have been explored for their potential. nih.gov For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed antibacterial activity against several Gram-positive bacteria. nih.gov However, specific research detailing the inhibitory activity of this compound against key mycobacterial enzymes, such as AmiC, which is involved in cell wall metabolism, is not prominently featured in the scientific literature reviewed.

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.orglbl.gov By inhibiting these enzymes, the intracellular levels of these second messengers rise, leading to various physiological responses such as smooth muscle relaxation and reduced inflammation. lbl.govnih.gov Consequently, PDE inhibitors are utilized in treating a range of conditions. frontiersin.orgnih.gov

Research into pyridine derivatives has identified analogues with inhibitory activity against phosphodiesterases. A study focused on synthesizing novel pyridine derivatives for evaluation as PDE3 inhibitors found that certain compounds demonstrated notable activity. nih.gov Specifically, one analogue showed selective inhibition of PDE3 when cGMP was the substrate. nih.gov

Table 1: Inhibitory Activity of a Pyridine Analogue against PDE3A

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) | PDE3A | 27 | nih.gov |

Alkaline Phosphatase Inhibition

Alkaline phosphatases (ALPs) are a group of metalloenzymes that are widely distributed in nature and catalyze the hydrolysis of various phosphate (B84403) monoesters at an alkaline pH optimum. nih.govresearchgate.net These enzymes are often bound to the cell membrane and play a role in various physiological processes. nih.gov Given their function, the inhibition of ALPs has emerged as a potential therapeutic strategy. researchgate.net It is known that inorganic phosphate acts as a physiological competitive inhibitor of ALP. nih.gov

While direct studies on this compound as an ALP inhibitor are not specified, research into other heterocyclic compounds has revealed potent inhibitors. For example, a series of pyrazolo-oxothiazolidine derivatives were synthesized and showed significant inhibitory activity against ALP, with one compound demonstrating potency far exceeding that of the standard reference. nih.gov

Table 2: Inhibitory Activity of a Pyrazolo-oxothiazolidine Derivative against Alkaline Phosphatase

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ethyl-2-(2-(5-(4-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxothiazol-5(4H)-ylidene)acetate (7h) | Alkaline Phosphatase | 0.045 ± 0.004 | nih.gov |

| Monopotassium phosphate (Standard) | Alkaline Phosphatase | 5.242 ± 0.472 | nih.gov |

The most potent compound from this series was found to be a non-competitive inhibitor of the enzyme. nih.gov These findings highlight that heterocyclic structures can serve as effective scaffolds for the development of alkaline phosphatase inhibitors. nih.gov

Cholinesterase and Carbonic Anhydrase Enzyme Inhibition

Currently, there is no specific research data available detailing the inhibitory activity of this compound against cholinesterase or carbonic anhydrase enzymes. While various pyridine carboxamide derivatives and other heterocyclic compounds have been investigated as inhibitors of these enzyme families, dedicated studies on this compound are absent from the current scientific literature. nih.govnih.govmdpi.comnih.gov For instance, studies on pyrazolo[4,3-c]pyridine sulfonamides have shown carbonic anhydrase inhibitory action, but these compounds are structurally distinct from this compound. nih.gov Similarly, while numerous compounds are known cholinesterase inhibitors, no studies have specifically implicated this compound. mdpi.comnih.gov

Modulation of Cellular Processes

Induction of Autophagy in Mycobacterial Infection Models

There is no direct evidence in the reviewed scientific literature to suggest that this compound induces autophagy in mycobacterial infection models. Autophagy is a critical host defense mechanism against intracellular pathogens like Mycobacterium tuberculosis. nih.gov While certain pyridine carboxamide derivatives have been identified as capable of inducing autophagy in macrophages infected with mycobacteria, these findings have not been extended to this compound specifically. mdpi.comnih.gov Therefore, its role in modulating this cellular process in the context of mycobacterial infections is currently unknown.

Induction of Senescence-like Phenotypes

The ability of this compound to induce senescence-like phenotypes has not been reported. Studies have shown that derivatives of N-arylpiperidine-3-carboxamide can induce these changes in human melanoma cells. nih.gov However, this compound possesses a pyridine ring instead of a piperidine (B6355638) ring, a structural difference that precludes direct extrapolation of the existing findings. nih.gov Consequently, the effect of this compound on cellular senescence is yet to be investigated.

Efflux Pump Inhibition in Bacterial Systems

Specific data on the activity of this compound as a bacterial efflux pump inhibitor is not available. Efflux pumps are a significant mechanism of antibiotic resistance in bacteria. nih.govnih.gov Research in this area has identified inhibitors with different chemical scaffolds, such as pyranopyridine derivatives, which can potentiate the activity of antibiotics in Gram-negative bacteria. nih.gov However, studies specifically evaluating this compound for this activity have not been published.

Molecular Interactions with Biomolecules

Detailed studies on the specific molecular interactions of this compound with biological macromolecules are largely absent, corresponding to the lack of research on its activity against the specific targets mentioned above. While molecular docking and interaction studies have been performed for structurally related pyridine-3-carboxamide (B1143946) analogs against bacterial proteins like Ralstonia solanacearum lectin, this data is not directly applicable. nih.gov Similarly, a palladium complex of the related N-(4-bromophenyl)pyridine-2-carboxamide has been characterized, showing how the ligand coordinates with a metal ion, but this does not inform on interactions with biological enzyme or receptor targets. mdpi.com Without data on its inhibitory or modulatory activities, the specific binding modes and molecular interactions of this compound with biomolecules like cholinesterases, carbonic anhydrases, or EphB3 kinase remain speculative.

DNA Binding and Cleavage Mechanisms

The pyridine-3-carboxamide scaffold is a key feature in a class of novel antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. nih.govwhiterose.ac.uk These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development. The mechanism of action for these inhibitors does not involve direct DNA intercalation or cleavage but rather the allosteric inhibition of the enzyme's ATPase activity.

Specifically, derivatives based on the pyridine-3-carboxamide scaffold have been designed to target the ATPase subunit of DNA gyrase (GyrB). nih.gov By binding to the ATP-binding site on GyrB, these compounds prevent the hydrolysis of ATP, which is the energy source required for the enzyme to introduce negative supercoils into the bacterial DNA. nih.govtandfonline.com This inhibition halts the DNA replication process, leading to bacterial cell death. Crystal structures of related pyridine-3-carboxamide inhibitors bound to the E. coli DNA gyrase B subunit have confirmed this binding mode, providing a structural basis for their antibacterial activity. nih.gov While direct studies on this compound are not specified, its core structure strongly suggests a potential role as a DNA gyrase inhibitor.

Interaction with Serum Albumin (e.g., BSA)

The interaction of small molecule drugs with serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and efficacy. Spectroscopic techniques, particularly fluorescence and circular dichroism, are commonly employed to study these interactions. nih.govnih.gov HSA and BSA possess intrinsic fluorescence primarily due to their tryptophan residues (Trp-214 in HSA and Trp-134/Trp-212 in BSA). nih.govnih.gov

The binding of a ligand to albumin can quench this intrinsic fluorescence. Studies on various carboxamide-containing heterocyclic compounds have shown that this quenching often occurs through a static mechanism, indicating the formation of a stable ground-state complex between the ligand and the protein. nih.gov Analysis of fluorescence data allows for the determination of key binding parameters, such as the binding constant (Ka) and the number of binding sites (n). For many heterocyclic ligands, a 1:1 interaction with binding constants in the range of 105 M-1 is observed, signifying a strong interaction. nih.govnih.gov Although direct experimental data for this compound is unavailable, its chemical structure suggests it would likely bind to serum albumin, a characteristic typical for this class of compounds.

Preclinical Antimicrobial Activity Profiling

Antibacterial Efficacy against Specific Pathogens (e.g., Mycobacterium tuberculosis, Salmonella Typhi, A. baumannii, K. pneumoniae, E. cloacae, S. aureus)

The pyridine carboxamide scaffold is a recurring motif in the development of new antibacterial agents. Nicotinamide (B372718) (a form of vitamin B3) and its derivatives have shown activity against a range of pathogens. nih.govtandfonline.com

Mycobacterium tuberculosis : The pyridine carboxamide scaffold is considered a promising lead for developing novel anti-tubercular drugs. asm.org Phenotypic screening of compound libraries has identified pyridine carboxamide derivatives with potent activity against M. tuberculosis. asm.org For some of these compounds, the mechanism involves activation by a mycobacterial amidase, AmiC, highlighting a prodrug strategy. asm.org Furthermore, other related scaffolds like pyrazolo[1,5-a]pyridine-3-carboxamides have demonstrated excellent potency against drug-susceptible and drug-resistant Mtb strains, with Minimum Inhibitory Concentrations (MICs) in the sub-micromolar range. nih.gov Nicotinamide itself has also been reported to inhibit the growth of M. tuberculosis. nih.gov

Other Bacterial Pathogens : The activity of pyridine carboxamides against other pathogens can be variable. One study identified a pyridine carboxamide derivative (MMV687254) that, while active against M. tuberculosis, was inactive against Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii. asm.org However, other modifications to the pyridine carboxamide structure have yielded compounds with broader activity. For instance, certain novel pyridine-carboxamide derivatives have shown moderate activity against K. pneumoniae and S. aureus. tandfonline.com Additionally, linking the pyridine-3-yl moiety to other heterocyclic systems, such as oxazolidinones, has produced potent agents against Gram-positive bacteria, including S. aureus and Enterococcus faecalis. nih.gov The data suggests that while the core scaffold has potential, the specific substitutions are critical for determining the antibacterial spectrum.

Table 1: Antibacterial Activity of Representative Pyridine Carboxamide Derivatives

| Compound Class | Pathogen | Activity Noted | Reference |

|---|---|---|---|

| Pyridine Carboxamide Derivative (MMV687254) | Mycobacterium tuberculosis | Active (Bacteriostatic/Bactericidal in macrophages) | asm.org |

| Pyridine Carboxamide Derivative (MMV687254) | S. aureus, K. pneumoniae, A. baumannii | Inactive | asm.org |

| Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives | Drug-Resistant M. tuberculosis | Excellent (MIC <0.002–0.465 µg/mL) | nih.gov |

| 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives | S. aureus, E. faecalis, B. subtilis | Strong activity, similar to linezolid | nih.gov |

Antifungal Activities

Nicotinamide and its derivatives have demonstrated significant antifungal properties. nih.govmdpi.com Research has shown that nicotinamide is active against Candida albicans, including fluconazole-resistant strains, as well as other pathogenic species like Cryptococcus neoformans and Aspergillus fumigatus. nih.govinfectioncontroltoday.com

The proposed mechanisms for this antifungal action are multifaceted. One key mechanism involves the inhibition of histone deacetylases (HDACs), specifically Hst3. infectioncontroltoday.com Inhibition of Hst3 disrupts cell cycle progression and leads to fungal cell death, making it a promising target for antifungal therapy. infectioncontroltoday.com Another identified mechanism for some nicotinamide derivatives is the inhibition of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain. nih.gov Furthermore, studies have shown that nicotinamide can interfere with fungal cell wall integrity and potentiate the activity of other antifungal drugs like amphotericin B, suggesting a role in combination therapy. nih.govtandfonline.comtandfonline.com

Table 2: Antifungal Activity of Nicotinamide and its Derivatives

| Compound | Fungal Pathogen | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Nicotinamide (Vitamin B3) | Candida albicans (incl. resistant strains) | Inhibits growth and biofilm formation | Inhibition of Hst3; Affects cell wall | nih.govinfectioncontroltoday.com |

| Nicotinamide (Vitamin B3) | Cryptococcus neoformans | Antifungal activity | Not specified | nih.gov |

| Nicotinamide Derivatives | Phytopathogenic fungi (e.g., B. cinerea) | Inhibition of fungal growth | Succinate Dehydrogenase (SDH) inhibition | nih.gov |

| Nicotinamide Derivative (16g) | Candida albicans | Potent activity (MIC = 0.25 µg/mL) | Disruption of cell wall | mdpi.com |

Antiviral Effects (e.g., against SARS-CoV-2 Mpro)

The pyridine ring is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds investigated for antiviral activity against a wide range of viruses, including HIV, hepatitis C virus (HCV), and coronaviruses. nih.govresearchgate.netmdpi.com In the context of the recent pandemic, various pyridine-containing scaffolds have been explored as potential inhibitors of SARS-CoV-2. mdpi.com

One of the most critical targets for anti-SARS-CoV-2 drug design is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. While specific studies testing this compound against SARS-CoV-2 Mpro have not been reported, related heterocyclic structures incorporating carboxamide and pyridine moieties have been evaluated. For example, carboxamide-linked pyridopyrrolopyrimidines have been identified as potent inhibitors of SARS-CoV-2 Mpro. nih.gov These findings underscore the potential of the broader chemical space to which this compound belongs, though its specific antiviral profile remains to be determined.

Preclinical Antineoplastic Activity Profiling

The nicotinamide scaffold is a well-established pharmacophore in the design of anticancer agents, most notably as a zinc-binding group (ZBG) in histone deacetylase inhibitors (HDACi). rsc.orgrsc.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.

Several series of novel nicotinamide derivatives have been designed and synthesized as potent HDAC inhibitors. rsc.orgrsc.org These compounds have shown significant anti-proliferative activity against various cancer cell lines, including melanoma (B16F10), breast cancer (MCF-7), and lung cancer (A549). rsc.org The mechanism involves the nicotinamide moiety chelating the zinc ion in the active site of HDAC enzymes, particularly showing selectivity for HDAC3. rsc.orgrsc.org The most potent of these derivatives exhibit IC₅₀ values in the low micromolar or even sub-micromolar range and display significant selectivity for cancer cells over normal, non-cancerous cell lines. rsc.org Given these extensive findings, this compound, as a member of the nicotinamide family, warrants investigation for its potential as an HDAC inhibitor and antineoplastic agent.

Table 3: Preclinical Antineoplastic Activity of Representative Nicotinamide Derivatives

| Compound Class | Target | Cancer Cell Line | Activity Noted | Reference |

|---|---|---|---|---|

| Nicotinamide Derivatives (e.g., 6b) | HDAC3 | B16F10 (Melanoma) | IC₅₀ = 4.66 µM | rsc.org |

| Nicotinamide Derivatives (e.g., 6b) | HDAC3 | MCF-7 (Breast Cancer) | Potent cytotoxicity | rsc.org |

| Nicotinamide Derivatives (e.g., 6b) | HDAC3 | A549 (Lung Cancer) | Potent cytotoxicity | rsc.org |

| Nicotinamide Derivatives (e.g., 6b, 6n) | Pan-HDACs | N/A (Enzymatic assay) | IC₅₀ = 4.6 - 5.5 µM | rsc.org |

Inhibition of Cell Proliferation and Apoptosis Induction

There is currently no published research specifically investigating the effects of this compound on the inhibition of cell proliferation or the induction of apoptosis in cancer cells. While related heterocyclic compounds have been explored for their ability to trigger programmed cell death, the specific activity of this compound in this context remains uncharacterized in the public domain.

Glycophenotypic Changes in Cancer Stem Cells

No studies were identified that examined the influence of this compound on the glycophenotypic profile of cancer stem cells. Research into how novel compounds affect the carbohydrate antigens on the surface of cancer stem cells is an emerging area. However, at present, there is no specific information available to suggest that this compound has been evaluated for this activity.

Structure Activity Relationship Sar Studies of N 3 Bromophenyl Pyridine 3 Carboxamide Analogues

Identification of Pharmacophoric Elements

The fundamental structure of N-(3-bromophenyl)pyridine-3-carboxamide analogues consists of three key pharmacophoric elements: a pyridine (B92270) ring, a central carboxamide linker, and a substituted phenyl ring. The pyridine ring, being electron-deficient, can engage in π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. nih.gov The carboxamide linkage is an essential and common feature in many biologically active molecules, including succinate (B1194679) dehydrogenase (SDH) inhibitors, where it plays a critical role in the molecule's interaction with its target. nih.gov This amide bond is considered a key element for the potency of pyridine-3-carboxamide (B1143946) analogues in various applications, including as agents against bacterial wilt. mdpi.com The substituted phenyl ring provides a scaffold for modification, allowing for the fine-tuning of properties such as hydrophobicity and electronic effects, which are critical for biological activity. For some related inhibitors, the core pharmacophore is described as consisting of a five- or six-membered ring system, an amide bond, a phenyl group, and an additional hydrophobic group. nih.gov

Influence of Substituent Effects on Biological Activities

The type and position of substituents on both the pyridine and phenyl rings have a profound impact on the biological activity of this class of compounds. The electronic properties and steric profile of these substituents can modulate the molecule's interaction with its biological target.

On the Phenyl Ring:

Electronic Effects: Studies on analogous N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the electronic nature of substituents is critical. For instance, among derivatives substituted with groups like -CN, -NO₂, -CF₃, and -CH₃, only those bearing a cyano (-CN) group, which is electron-withdrawing, exhibited significant inhibitory activity against the FOXM1 protein in a breast cancer cell line. researchgate.net This suggests that a specific electronic profile on the phenyl ring is necessary for certain biological activities.

Halogens: The presence and position of halogen atoms are significant. In a series of pyridine-3-carboxamide analogues designed to combat bacterial wilt, the specific substitution pattern on the aromatic rings was a strong determinant of activity. mdpi.com The bromine atom in the parent compound this compound is a key feature, and its replacement or the addition of other halogens can significantly alter efficacy.

Lipophilicity and Steric Hindrance: Substituents also influence physicochemical properties like lipophilicity. In a study of substituted benzamides, it was found that an aromatic 6-hydroxy group could increase lipophilicity by forming an intramolecular hydrogen bond, while a 6-methoxy group decreased it. mdpi.com Furthermore, substituents in the 3-position of the aromatic ring can lower lipophilicity through a combination of steric and electronic effects that weaken intramolecular hydrogen bonds. mdpi.com

On the Pyridine Ring:

The pyridine nitrogen itself is a key site for interaction. Its basicity and ability to form hydrogen bonds are influenced by substituents on the ring.

In a study of related pyridine carboxamides, the position of the amide group on the pyridine ring (ortho-, meta-, or para-) significantly affected reaction yields during synthesis, which in turn relates to the electronic and steric environment of the pyridine nitrogen. mdpi.com The meta-position, as seen in this compound, often provides a specific vector and electronic distribution that is favorable for biological activity.

The following table summarizes the observed effects of various substituents on the biological activity of related pyridine carboxamide analogues.

Table 1: Influence of Substituents on Biological Activity of Pyridine Carboxamide Analogues

| Compound Series | Substituent & Position | Effect on Activity | Reference |

|---|---|---|---|

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | -CN on phenyl ring | Increased FOXM1 inhibition | researchgate.net |

| N-Phenylthieno[2,3-b]pyridine-2-carboxamides | -CF₃, -CH₃ on phenyl ring | Inactive in vitro for FOXM1 inhibition | researchgate.net |

| N-(4-phenylthiazol-2-yl) nicotinamides | Electron-donating group on C ring | Increased antibacterial activity | mdpi.com |

| Substituted Benzamides | 6-hydroxy on aromatic ring | Increased lipophilicity | mdpi.com |

| Substituted Benzamides | 6-methoxy on aromatic ring | Decreased lipophilicity | mdpi.com |

Conformational Flexibility and its Impact on Activity

The three-dimensional shape, or conformation, of this compound analogues is a critical determinant of their biological activity. The molecule is not planar, primarily due to rotation around the C(pyridine)-C(amide) and N-C(phenyl) bonds. The dihedral angle between the pyridine and phenyl rings is a key conformational parameter.

The ability of the molecule to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," is essential for effective binding to its biological target. The flexibility of the molecule allows it to adapt its shape to the binding pocket, but excessive flexibility can be detrimental, leading to a loss of binding entropy. Therefore, a balance of rigidity and flexibility is often optimal for high activity.

Enantioselectivity in Biological Activity

Chirality plays a fundamental role in drug action, as biological systems like enzymes and receptors are themselves chiral. nih.govnih.gov A chiral molecule and its non-superimposable mirror image (enantiomer) can exhibit significant differences in their pharmacological and toxicological profiles. nih.gov If an analogue of this compound contains a stereogenic center, it is highly probable that its enantiomers will display different levels of biological activity.

While specific studies on the enantioselectivity of this compound itself are not prevalent in the reviewed literature, the principle remains critically important. For many classes of drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov For example, the (S)-enantiomer of the β-blocker propranolol (B1214883) is about 100 times more active than the (R)-enantiomer. The introduction of chiral centers into analogues of this compound, for instance through substitution with a chiral moiety, would necessitate the separation and individual testing of the resulting enantiomers. This process, known as chiral separation, is essential to fully characterize the SAR and to develop a potentially more potent and safer therapeutic agent. The investigation of stereochemistry is therefore a crucial aspect for future research into this class of compounds.

Correlation of Computational Predictions with Experimental SAR Data

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting and rationalizing the SAR of this compound analogues. These in silico approaches can guide the design of new compounds and provide insights into their mechanism of action at a molecular level.

Several studies on related pyridine-3-carboxamide derivatives have demonstrated a strong correlation between computational predictions and experimental results:

Molecular Docking: In the development of novel pyridine-3-carboxamide analogues against bacterial wilt in tomatoes, molecular docking was successfully used to identify the most potent compound in a series. The computational predictions of binding affinity aligned with the experimentally observed efficacy. mdpi.com Similarly, docking studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives helped to predict the binding modes within the bacterial ribosome, explaining why certain substituents led to better antibacterial activity.

Rationalizing SAR: Computational simulations have been used to rationalize preliminary SAR data for novel anti-HIV agents, providing a structural basis for the observed activities. For thieno[2,3-b]pyridine (B153569) inhibitors of FOXM1, molecular docking and molecular electrostatic potential (MEP) maps were used to explain why compounds with a -CN substituent were active while others were not. The calculations showed that the low electron density on the phenylacetamide ring in the active compounds favored specific interactions with the target protein that were not possible for other analogues. researchgate.net

These examples underscore the value of integrating computational chemistry with experimental synthesis and biological testing. This synergy accelerates the drug discovery process by allowing for more rational design choices and a deeper understanding of the molecular interactions that drive biological activity.

Derivatization and Analogue Development Based on Research Findings

Design Principles for Enhanced Biological Activity

The design of new analogues based on the N-(3-bromophenyl)pyridine-3-carboxamide scaffold is informed by structure-activity relationship (SAR) studies on related compound series. These studies offer valuable insights into how molecular modifications can influence biological outcomes.

A primary design principle involves the modification of substituents on both the phenyl and pyridine (B92270) rings. The nature and position of these substituents are critical in determining the molecule's interaction with biological targets. For instance, in studies on analogous N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives, the presence of electron-donating or electron-withdrawing groups on the phenyl ring significantly impacted their antibacterial activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. nih.govresearchgate.net Specifically, analogues with an electron-donating group on the C ring demonstrated heightened antibacterial efficacy. nih.gov This suggests that modifying the electronic properties of the 3-bromophenyl ring in this compound could be a fruitful avenue for enhancing its biological activity.

Another key design strategy is the introduction of different heterocyclic rings or functional groups to explore new interaction possibilities with target proteins. The core pyridine-3-carboxamide (B1143946) structure is a versatile building block found in numerous biologically active compounds, including nicotinamides and nicotinic acid derivatives, which are known for a wide range of activities such as antiviral, antibacterial, and antifungal properties. nih.gov The amide linkage, in particular, is often crucial for the potency of these analogues. researchgate.net

Furthermore, molecular docking studies on related pyridine-3-carboxamide series have been instrumental in identifying potent analogues by predicting their binding affinities and modes of interaction with specific protein targets. nih.govresearchgate.net These computational approaches help in the rational design of new derivatives by visualizing how modifications to the lead compound might improve its fit within a target's active site. For example, in the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, structural modifications were guided by the need to optimize interactions within the target's binding pocket, leading to compounds with significantly improved antibacterial activity. nih.gov

The concept of pharmacophore hybridization, which combines structural features from different bioactive molecules, is another important design principle. In the case of N-(4-phenylthiazol-2-yl) nicotinamide derivatives, the conjugation of 2-amino-4-phenyl thiazoles with nicotinic acids aimed to create compounds that incorporate the beneficial properties of both moieties. nih.gov This approach could be applied to this compound by introducing other known pharmacophores.

Based on these principles, the following table outlines potential modifications to the this compound scaffold to generate new analogue series with potentially enhanced biological activity.

| Scaffold Position | Modification Strategy | Rationale based on Research Findings | Potential Analogue Series |

| 3-Bromophenyl Ring | Substitution of the bromine atom with other halogens (F, Cl, I) or with electron-donating/-withdrawing groups. | To modulate the electronic properties and steric bulk, potentially improving binding affinity and pharmacokinetic properties. nih.govnih.gov | N-(3-chlorophenyl)pyridine-3-carboxamide, N-(3-methoxyphenyl)pyridine-3-carboxamide |

| Pyridine Ring | Introduction of substituents (e.g., hydroxyl, chloro) at various positions. | To explore new hydrogen bonding interactions and alter the overall electronic character of the pyridine ring system. nih.gov | 5-Bromo-N-(3-bromophenyl)pyridine-3-carboxamide |

| Amide Linker | Replacement of the amide bond with other bioisosteres (e.g., reverse amide, ester, sulfonamide). | To investigate the importance of the hydrogen bond donor/acceptor properties of the amide for biological activity. researchgate.net | Phenyl 3-(pyridine-3-carboxamido)benzoate |

| Core Structure | Hybridization with other heterocyclic systems (e.g., thiazole, oxadiazole, pyrazole). | To combine the pharmacophoric features of different bioactive scaffolds, potentially leading to novel mechanisms of action or enhanced potency. nih.govmdpi.comresearchgate.net | N-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)pyridine-3-carboxamide |

Synthesis and Evaluation of New Analogue Series

The synthesis of new analogue series based on the this compound core would typically follow established synthetic methodologies for amide bond formation. The general synthetic route involves the coupling of a substituted nicotinic acid derivative with a corresponding aniline (B41778) derivative.

For instance, to synthesize analogues with modifications on the phenyl ring, various substituted anilines can be reacted with nicotinoyl chloride or nicotinic acid in the presence of a suitable coupling agent. A general synthetic scheme is depicted below:

Scheme 1: General Synthesis of N-phenylpyridine-3-carboxamide Analogues

Substituted Aniline + Nicotinoyl Chloride → N-(substituted phenyl)pyridine-3-carboxamide

The evaluation of these new analogue series would be contingent on the specific biological target of interest. Drawing from research on related pyridine-3-carboxamide derivatives, a number of biological activities could be investigated. For example, given the demonstrated efficacy of such compounds against bacterial pathogens, new analogues could be screened for their antibacterial activity against a panel of clinically relevant bacteria. nih.govnih.gov

A study on N-(4-phenylthiazol-2-yl) nicotinamide derivatives provides a template for such an evaluation. In this research, a series of analogues (4a-i) were synthesized and tested for their ability to protect tomato plants against the bacterial wilt pathogen R. solanacearum. The structure-activity relationship (SAR) analysis revealed that the nature and position of substituents on the aromatic rings were critical for biological activity. nih.gov Compound 4a, in particular, showed significant promise in enhancing disease resistance. nih.govresearchgate.net

The following table summarizes the findings for a selection of these N-(4-phenylthiazol-2-yl) nicotinamide analogues, which can inform the evaluation of newly synthesized this compound derivatives.

| Compound | Substituents | Observed Activity | Reference |

| 4a | 4-Cl on phenylthiazole, 6-OH on pyridine | Significantly enhanced disease resistance in tomato plants against R. solanacearum. | nih.govresearchgate.net |

| 4f | 4-Br on phenylthiazole, 2,6-di-Cl on pyridine | Synthesized and characterized. | nih.gov |

| General Trend | Electron-donating groups on the C ring | Increased antibacterial activity against the bacterial wilt pathogen. | nih.gov |

Similarly, research on 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated their potential as antibacterial agents. nih.gov A series of these compounds were synthesized and evaluated for their in vitro antibacterial activity, with some showing strong effects against Gram-positive bacteria. nih.gov This highlights the potential for pyridine-3-carboxamide based structures to be developed into effective antibacterial agents.

The evaluation process for new this compound analogues would involve:

In vitro screening: Initial testing of the compounds against the target of interest (e.g., bacterial strains, enzymes, or cell lines).

Structure-Activity Relationship (SAR) analysis: Correlating the structural modifications with the observed biological activity to identify key features responsible for potency and selectivity.

Lead optimization: Further refinement of the most promising analogues to improve their activity, selectivity, and drug-like properties.

By systematically applying these design, synthesis, and evaluation principles, novel analogues of this compound can be developed with the potential for enhanced biological activity.

Coordination Chemistry and Metal Complexation Studies Involving N 3 Bromophenyl Pyridine 3 Carboxamide

Synthesis and Characterization of Metal Complexes (e.g., Palladium(II), HgI₂)

The synthesis of metal complexes involving N-(3-bromophenyl)pyridine-3-carboxamide typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For palladium(II) complexes, a common precursor is potassium tetrachloropalladate(II) (K₂PdCl₄). The reaction with the N-(phenyl)pyridine-carboxamide ligand is often carried out in a solvent like dichloromethane under reflux conditions, leading to the formation of the palladium(II) complex. mdpi.com

Characterization of these synthesized complexes is performed using a suite of spectroscopic and analytical techniques to elucidate their structure and composition. These methods include:

¹H NMR Spectroscopy: The formation of a Pd(II) complex with a similar N-(4-bromophenyl)pyridine-2-carboxamide ligand was confirmed by the disappearance of the N-H proton peak in the ¹H NMR spectrum, indicating coordination of the palladium to the deprotonated amide nitrogen. mdpi.com

FT-IR Spectroscopy: Infrared spectroscopy provides evidence of coordination. A shift in the vibrational frequency of the C=O (carbonyl) group in the ligand upon complexation is a key indicator. For instance, in a related palladium complex, the C=O stretching frequency shifted, confirming the involvement of the amide group in metal binding. researchgate.net

For HgI₂ complexes, adducts are often formed by reacting HgI₂ with the pyridine-containing ligand in a solvent such as THF, resulting in crystalline products whose structures can be determined by X-ray diffraction. rsc.org

Table 1: Spectroscopic Data for a Representative Palladium(II) Carboxamide Complex

| Technique | Ligand | Complex | Interpretation |

|---|---|---|---|

| ¹H NMR (ppm) | ~9.8 (NH) | Peak Disappears | Deprotonation and coordination of amide nitrogen mdpi.com |

| FT-IR (cm⁻¹) | 1673 (C=O) | Shifted Value | Coordination via carbonyl oxygen or amide nitrogen researchgate.net |

Ligand Coordination Modes and Geometry

The coordination mode of N-aryl pyridinecarboxamide ligands is highly dependent on the position of the carboxamide group on the pyridine (B92270) ring.

In the case of the related N-(4-bromophenyl)pyridine-2-carboxamide, the ligand acts as a bidentate chelating agent. mdpi.comresearchgate.net It coordinates to the palladium(II) center through two sites:

The nitrogen atom of the pyridine ring (Nₚyridine).

The nitrogen atom of the deprotonated amide group (NₐₘᵢᏧₒ).

This bidentate chelation results in the formation of a stable five-membered ring. mdpi.comresearchgate.net The resulting geometry around the Pd(II) center in the bis-ligand complex, bis[N-(4-bromophenyl)pyridine-2-carboxamidato]Palladium, is a distorted square-planar configuration. mdpi.comresearchgate.net

However, for this compound, the carboxamide group is at the 3-position of the pyridine ring. This spatial arrangement makes the simultaneous chelation via the pyridine nitrogen and the amide nitrogen to a single metal center geometrically challenging. Therefore, it is more likely to act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bridging ligand connecting two metal centers. Other potential, though less common, coordination modes for pyridine-3-carboxamide (B1143946) derivatives could involve the carbonyl oxygen. nih.gov

Table 2: Coordination Geometry of a Palladium(II) Pyridine-2-Carboxamide Complex

| Feature | Description | Reference |

|---|---|---|

| Metal Center | Palladium(II) | mdpi.com |

| Coordination Mode | Bidentate (Nₚyridine, NₐₘᵢᏧₒ) | mdpi.comresearchgate.net |

| Geometry | Distorted Square-Planar | mdpi.comresearchgate.net |

| Chelate Ring Size | 5-membered | mdpi.comresearchgate.net |

Temperature-Dependent Halogen-Halogen Synthon Crossover in Complexes

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor) and interacts with a nucleophile. smu.edu In the solid state, these interactions, particularly bromine-bromine (Br···Br) interactions, can play a significant role in the crystal packing of metal complexes.

A "synthon crossover" refers to a phenomenon where a molecule can form different types of primary intermolecular interactions (synthons), leading to the formation of different crystalline forms, or polymorphs. While not documented specifically for this compound complexes, studies on closely related molecules like N-(3-bromophenyl)-2-pyrazinecarboxamide have demonstrated the concept of a halogen bonding synthon crossover. In that case, a delicate balance between Br···Br halogen bonds and Br···N halogen bonds, along with other intermolecular forces, resulted in the formation of different polymorphs. [No specific citation available from search results]

The stability of these different synthons can be temperature-dependent. Changes in temperature can provide the thermodynamic impetus for a transition from one polymorphic form, dominated by one type of halogen bond, to another form stabilized by a different synthon. Such a temperature-dependent crossover would be a critical factor in the field of crystal engineering, as it would allow for the controlled formation of crystalline materials with potentially different physical and chemical properties. Theoretical studies using DFT (Density Functional Theory) can be employed to analyze the energetic stability of halogen bonds involving metals. rsc.org

Future Directions and Research Perspectives on N 3 Bromophenyl Pyridine 3 Carboxamide

Unexplored Mechanistic Pathways

While the broader class of pyridine (B92270) carboxamides has been investigated for various biological activities, the specific mechanistic pathways of N-(3-bromophenyl)pyridine-3-carboxamide remain largely uncharted territory. Future research should prioritize elucidating its precise molecular interactions and downstream signaling effects.

One potential avenue of investigation is its role as a prodrug. Some pyridine carboxamide derivatives require metabolic activation to exert their biological effects. For instance, certain analogues are known to be hydrolyzed by specific enzymes, such as amidases, to release their active components. nih.gov Studies could be designed to determine if this compound undergoes similar bioactivation and to identify the responsible enzymes.

Furthermore, the impact of this compound on key cellular processes warrants thorough investigation. For example, some pyridine carboxamide derivatives have been shown to interfere with cell wall metabolism in pathogens or induce autophagy in host cells to combat intracellular infections. nih.govresearchgate.net Future studies on this compound could explore its potential to modulate these or other fundamental cellular pathways, such as apoptosis, cell cycle regulation, or DNA repair mechanisms. Understanding these mechanisms is crucial for identifying its potential therapeutic targets and applications.

Potential for Novel Therapeutic Applications

The structural motifs present in this compound suggest a broad range of potential therapeutic applications, building on the established activities of related compounds.

Anticancer Activity: The pyridine carboxamide core is a well-established pharmacophore in oncology. dovepress.com Derivatives have shown promise as inhibitors of various kinases and other enzymes critical for cancer cell proliferation and survival. For example, substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a key regulator in cancer signaling pathways. researchgate.net The bromine substituent on the phenyl ring of this compound could enhance its binding affinity to target proteins through halogen bonding, a strategy successfully employed in the design of other enzyme inhibitors. Future research should involve screening this compound against a panel of cancer cell lines and relevant molecular targets.

Antimicrobial Activity: Pyridine carboxylic acid derivatives have a long history as antimicrobial agents. nih.gov The pyridine-3-carboxamide (B1143946) structure, in particular, has been explored for its activity against various pathogens, including Mycobacterium tuberculosis. nih.govasm.org The lipophilicity conferred by the bromophenyl group might enhance cell wall penetration, a critical factor for antibacterial efficacy. Investigating the activity of this compound against a spectrum of clinically relevant bacteria and fungi could uncover novel anti-infective properties.

Enzyme Inhibition: The versatility of the pyridine carboxamide scaffold extends to the inhibition of various enzymes. For instance, derivatives have been developed as potent urease inhibitors, which is relevant for treating infections by urease-producing bacteria. mdpi.com The specific substitution pattern of this compound could make it a selective inhibitor for other enzyme classes as well. Broad enzymatic screening could reveal unexpected and therapeutically valuable inhibitory activities.

Advanced Computational Modeling Applications

Computational methods are indispensable tools in modern drug discovery for predicting molecular properties, understanding drug-target interactions, and guiding the design of more potent and selective analogues. patsnap.com

Molecular Docking and Dynamics: Molecular docking studies can be employed to predict the binding modes of this compound with various protein targets. This can help in prioritizing experimental screening efforts and in understanding the structural basis of any observed biological activity. For instance, docking could be used to explore its potential interactions with the active sites of kinases, proteases, or other enzymes implicated in disease. Following docking, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the role of specific intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR): As analogues of this compound are synthesized and tested, QSAR models can be developed to correlate structural features with biological activity. patsnap.com These models can then be used to predict the activity of virtual compounds, thereby streamlining the lead optimization process.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. danaher.com Early assessment of these properties is crucial for identifying potential liabilities and for guiding the design of compounds with more favorable pharmacokinetic and safety profiles.

Strategies for Lead Optimization of Active Analogues

Should this compound demonstrate promising biological activity, a systematic lead optimization campaign would be the next logical step. danaher.combiobide.com This process involves making targeted chemical modifications to improve potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of lead optimization is the systematic exploration of the SAR. patsnap.com This involves synthesizing a series of analogues with modifications at different positions of the molecule. For this compound, key areas for modification include:

The Pyridine Ring: Introducing various substituents on the pyridine ring can modulate its electronic properties and steric profile, potentially leading to improved target engagement.

The Phenyl Ring: The position and nature of the substituent on the phenyl ring are critical. Replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups could significantly impact activity. mdpi.com The effect of moving the bromo substituent to the ortho or para positions should also be investigated.

The Amide Linker: While generally conserved, modifications to the amide linker, such as N-methylation or replacement with bioisosteres, could be explored to improve metabolic stability or conformational properties.

The following table outlines a hypothetical SAR exploration for analogues of this compound based on a potential screening hit.

| Compound ID | R1 (Pyridine Ring) | R2 (Phenyl Ring) | R3 (Amide Linker) | Hypothetical Activity (IC50, µM) |

| Lead | H | 3-Br | H | 5.2 |

| Analogue 1 | 6-Cl | 3-Br | H | 2.8 |

| Analogue 2 | H | 4-Br | H | 7.1 |

| Analogue 3 | H | 3-Cl | H | 4.5 |

| Analogue 4 | H | 3-Br | CH3 | 10.3 |

Scaffold Hopping: In addition to incremental modifications, scaffold hopping could be employed to discover novel core structures that retain the key pharmacophoric features of this compound while offering improved properties. nih.gov This could involve replacing the pyridine ring with other heterocyclic systems.

Q & A